(3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid;dihydrochloride
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of π-deficient heterocyclic compounds, including the fluoropyridine moiety as found in the subject chemical, has shown significant advances in regioselectivity and chemical versatility. Metallation reactions of fluoropyridines have been explored for their chemoselectivity at low temperatures, leading to the synthesis of various disubstituted pyridines. These methodologies are crucial for constructing complex molecules with potential biological activities (Marsais & Quéguiner, 1983).
Pharmacological Applications
The pyrrolidine scaffold, as part of the compound’s structure, is extensively utilized in medicinal chemistry for its CNS (Central Nervous System) modulating properties. It's been shown that enantiomerically pure pyrrolidine derivatives exhibit significant pharmacological advantages, highlighting the relationship between the stereochemistry and the biological activities of these molecules. This underscores the importance of such structures in the development of new therapeutic agents (Veinberg et al., 2015).
Biological Activity
The presence of a tert-butyl group in the molecule suggests its potential for bioactive compound synthesis. Studies on naturally occurring and synthetic compounds containing tertiary butyl groups have demonstrated a range of biological activities, including antioxidant, anticancer, and antimicrobial properties. This indicates that modifications to the tert-butyl group, as seen in the subject compound, could lead to the development of novel bioactive molecules (Dembitsky, 2006).
Drug Development
The versatility of the pyrrolidine ring and its derivatives, including those with fluoropyridine and tert-butyl moieties, is highlighted in their use for synthesizing a wide range of biologically active compounds. These molecules target selectivity and contribute significantly to drug discovery efforts, especially for treating human diseases. The structural features of pyrrolidine derivatives facilitate efficient exploration of pharmacophore space and enhance the three-dimensional profile of pharmaceuticals, thus improving their efficacy and specificity (Li Petri et al., 2021).
properties
IUPAC Name |
(3R,4R)-1-tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2.2ClH/c1-14(2,3)17-7-10(11(8-17)13(18)19)12-5-4-9(15)6-16-12;;/h4-6,10-11H,7-8H2,1-3H3,(H,18,19);2*1H/t10-,11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBOSCZCNWOGU-ULEGLUPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=NC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=NC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
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